2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
This compound is a derivative of 3,4-dihydro-2H-1,4-benzoxazines . These derivatives have been studied due to their pesticidal, antifungal, and pharmacological activities .
Synthesis Analysis
The synthesis of these compounds involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The molecular structure of this compound is based on the 3,4-dihydro-2H-1,4-benzoxazine structure . It contains a 1,4-benzoxazine ring fused to an arene scaffold .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include O-alkylation of 2-aminophenols with 2-bromoalkanoates and an intermolecular amidation reaction . These reactions are carried out under mild conditions, often at room temperature .Scientific Research Applications
Antioxidant Studies
The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide and its derivatives have been explored for antioxidant activities. For instance, Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. These compounds exhibited moderate to significant radical scavenging activity, suggesting their potential as antioxidants (Ahmad et al., 2012).
Antimicrobial and Antitumor Activities
Research has also been conducted on the antimicrobial and antitumor properties of 1,4-benzothiazine derivatives. Dabholkar and Gavande (2016) synthesized a series of compounds with antibacterial activities against Gram-positive bacteria, indicating their potential as antimicrobial agents (Dabholkar & Gavande, 2016). Additionally, Yurttaş et al. (2015) reported the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antifungal Activity
Gupta and Wagh (2006) investigated the antifungal activity of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide, finding that some compounds exhibited appreciable antifungal activity (Gupta & Wagh, 2006).
Anticonvulsant Evaluation
A study by Nath et al. (2021) focused on synthesizing and evaluating indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities. Their findings highlighted significant anticonvulsant effects, suggesting potential applications in the treatment of seizure disorders (Nath et al., 2021).
Inotropic Activity
Research by Robertson et al. (1986) identified the compound 6 (N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide) as a potent positive inotrope in dogs, suggesting its potential use in cardiovascular therapy (Robertson et al., 1986).
Potential as COVID-19 Drug
A theoretical investigation by Fahim and Ismael (2021) on antimalarial sulfonamides, including derivatives of benzothiazin, highlighted their potential application in the treatment of COVID-19 (Fahim & Ismael, 2021).
Future Directions
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c18-17(19,20)25-11-7-5-10(6-8-11)21-15(23)9-14-16(24)22-12-3-1-2-4-13(12)26-14/h1-8,14H,9H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHHEQVEOOIKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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